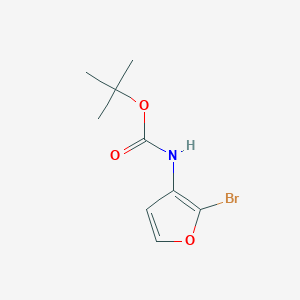

Tert-butyl 2-bromofuran-3-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-bromofuran-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-6-4-5-13-7(6)10/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFDRRLTEWNSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(OC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Bromofuran 3 Ylcarbamate

Direct Synthesis Approaches to the Furan-Carbamate Core

Direct synthesis strategies aim to construct the target molecule by forming the key C-N bond or by introducing the necessary functional groups onto a pre-formed furan (B31954) ring in the final steps.

Functionalization of Furan Precursors with Bromine and Carbamate (B1207046) Moieties

A plausible direct approach involves the sequential functionalization of a furan-3-ylcarbamate precursor. This methodology relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the furan ring guide the position of the incoming electrophile.

The synthesis would commence with commercially available tert-butyl furan-3-ylcarbamate. chemscene.com The tert-butoxycarbonylamino (Boc-amino) group at the C-3 position is an ortho-para directing group. In the context of the furan ring, it activates the adjacent C-2 and C-4 positions for electrophilic attack. The inherent reactivity of the furan ring, which preferentially undergoes substitution at the C-2 and C-5 positions, complements this directing effect. Therefore, selective bromination at the C-2 position is anticipated to be favorable.

A common and effective reagent for the bromination of activated aromatic and heterocyclic systems is N-bromosuccinimide (NBS). sci-hub.seresearchgate.net The reaction is typically carried out in an inert solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), at controlled temperatures to prevent side reactions.

Table 1: Proposed Direct Bromination of Tert-butyl furan-3-ylcarbamate

| Step | Starting Material | Reagent | Solvent | Conditions | Product |

| 1 | Tert-butyl furan-3-ylcarbamate | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 0°C to room temperature | Tert-butyl 2-bromofuran-3-ylcarbamate |

N-Arylation Strategies for Furan-Carbamate Linkage

N-Arylation strategies involve the formation of the C-N bond between the furan ring and the carbamate nitrogen. This approach would necessitate a furan precursor halogenated at the 3-position, which then reacts with tert-butyl carbamate. While synthetically challenging, transition-metal-free methods, such as the Truce-Smiles rearrangement of lithiated carbamates, have been reported for N to C aryl migration, though their direct application here is not established. mdpi.com A more conventional approach would involve nucleophilic aromatic substitution, but this typically requires strong activation of the aryl halide, which may not be present in a simple halofuran.

Palladium-Catalyzed C-N Bond Formation in Furan Systems

Modern synthetic organic chemistry offers powerful tools for C-N bond formation, with palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) being particularly prominent. researchgate.netresearchgate.net This methodology could theoretically be applied to the synthesis of this compound.

This strategy would involve the coupling of tert-butyl carbamate with a dihalogenated furan, such as 2-bromo-3-iodofuran. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling would be key to achieving regioselectivity. A suitable palladium catalyst and ligand system, often employing bulky, electron-rich phosphine (B1218219) ligands, would be required to facilitate the reaction. mdpi.com

Table 2: Proposed Palladium-Catalyzed C-N Coupling Strategy

| Step | Furan Substrate | Amine Source | Catalyst/Ligand | Base | Solvent | Product |

| 1 | 2-Bromo-3-iodofuran | Tert-butyl carbamate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | This compound |

Indirect Synthetic Pathways via Precursor Derivatization

Indirect pathways focus on synthesizing a substituted furan precursor that already contains some of the required functional groups, followed by chemical modification to complete the synthesis of the target molecule.

Modification of Substituted Bromofuran Derivatives

This approach begins with a furan ring that is already brominated at the C-2 position. A key intermediate for this pathway is 2-bromofuran-3-carboxylic acid. The synthesis of this precursor could start from furan-3-carboxylic acid, which can be prepared via established methods, rsc.org followed by regioselective bromination at the activated C-2 position.

Introduction of the Carbamate Group to Furan Ring Systems

The introduction of the tert-butyl carbamate group onto the 2-bromofuran (B1272941) scaffold can be elegantly achieved using the Curtius rearrangement. wikipedia.orgnih.govnih.gov This reaction transforms a carboxylic acid into a carbamate with the loss of one carbon atom. organic-chemistry.orgmasterorganicchemistry.com

The synthesis commences with the activation of 2-bromofuran-3-carboxylic acid, typically by converting it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with sodium azide (B81097) (NaN₃) to form the unstable 2-bromofuran-3-carbonyl azide.

Upon gentle heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. masterorganicchemistry.com This rearrangement proceeds with complete retention of the furan's substitution pattern. The isocyanate is not isolated but is trapped in situ by adding tert-butanol (B103910) to the reaction mixture. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, yielding the final product, this compound. nih.govnih.gov

Table 3: Indirect Synthesis via Curtius Rearrangement

| Step | Starting Material | Reagents | Intermediate | Conditions | Product |

| 1 | 2-Bromofuran-3-carboxylic acid | 1. (COCl)₂ or SOCl₂ 2. NaN₃ | 2-Bromofuran-3-carbonyl azide | Inert solvent (e.g., Toluene) | N/A |

| 2 | 2-Bromofuran-3-carbonyl azide | 1. Heat (Δ) 2. Tert-butanol | 2-Bromo-3-furyl isocyanate | Toluene, Reflux | This compound |

Chemoenzymatic Synthetic Routes for Related Carbamate Intermediates

The synthesis of carbamate functionalities, a key feature of the target molecule, can be approached through environmentally benign chemoenzymatic methods. These strategies leverage the high selectivity of enzymes to catalyze chemical transformations, often under mild, aqueous conditions. nih.gov While a direct chemoenzymatic route to this compound is not extensively documented, the synthesis of related carbamate intermediates highlights the potential of this approach.

Biocatalysis offers an attractive alternative to traditional chemical methods for carbamate synthesis, which may involve hazardous reagents. nih.gov Esterases, for instance, have been shown to exhibit promiscuous aminolysis activity, enabling the formation of carbamates. The esterase from Pyrobaculum calidifontis VA1 (PestE) has been successfully employed for the synthesis of various carbamates from aliphatic, aromatic, and arylaliphatic amines using carbonates like dimethyl, dibenzyl, or diallyl carbonate as acyl donors. nih.gov Such reactions proceed efficiently in bulk water, with some achieving isolated yields of up to 99%. nih.gov

A practical chemoenzymatic process has been developed for the preparation of optically pure tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key chiral intermediate for several pharmaceuticals. researchgate.net This strategy utilizes a transaminase biocatalyst for a key transamination-spontaneous cyclization process, starting from a commercially available precursor. researchgate.net This method is noted for being cost-effective, having high optical purity (>99.9% enantiomeric excess), and avoiding many of the toxic chemicals and harsh conditions associated with traditional synthetic routes. researchgate.net The principles of these enzymatic reactions, particularly the formation of a tert-butyl carbamate group, are directly applicable to the synthesis of furan-based carbamates.

The core of these enzymatic methods lies in the ability of enzymes like acyltransferases and esterases to catalyze the formation of the N-C(O)O bond characteristic of carbamates. nih.gov This biocatalytic approach aligns with the principles of green chemistry by operating in aqueous media and reducing the need for harsh reagents and protecting groups often required in conventional organic synthesis. nih.govacs.org

Stereoselective and Enantioselective Considerations in Synthesis

The synthesis of complex molecules often requires precise control over stereochemistry. For furan derivatives, where the introduction of substituents can create chiral centers or axes, stereoselective and enantioselective methods are of great importance. researchgate.netbenthamdirect.com

Achieving stereocontrol in the synthesis of chiral furan derivatives can be accomplished through several strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool precursor. researchgate.netbenthamdirect.comresearcher.life Organocatalytic and enantioselective approaches have proven particularly valuable in this regard. researchgate.netbenthamdirect.com

Chiral induction is the process by which a chiral entity, be it a catalyst, reagent, or a group already present in the substrate, influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over another. In the context of furan derivatization, this can be applied to reactions such as cycloadditions, Friedel-Crafts reactions, and nucleophilic additions. researchgate.net For example, enantioselective Diels-Alder reactions using furans as the diene component can yield chiral dihydrofuran derivatives when mediated by a chiral catalyst. researchgate.net

The development of methodologies to access substituted chiral furans from readily available precursors is a significant area of research. researchgate.netbenthamdirect.comresearcher.life These methods often rely on the functionalization of the furan moiety in a way that is guided by a chiral influence to produce a non-racemic product. researchgate.netbenthamdirect.com

While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when considering its potential elaboration into more complex, chiral molecules. There are numerous examples of diastereoselective and enantioselective preparations of furan derivatives that illustrate the available methodologies.

The enantioselective total synthesis of a furan-containing polyketide showcases several key stereoselective steps, including a chemo- and enantioselective epoxidation and a chemo- and diastereoselective dihydroxylation. nih.gov In another example, a novel route for the synthesis of racemic furan lignans (B1203133) was developed, from which two optical isomers were obtained via selective enzymatic hydrolysis and separated by preparative chromatography. nih.gov

Catalytic enantioselective reactions of biomass-derived furans are a powerful tool for generating chiral furan derivatives. researchgate.net These reactions include:

Enantioselective Cycloaddition Reactions: Furans can act as the 4π component in Diels-Alder reactions to provide chiral dihydrofurans. researchgate.net

Friedel-Crafts Reactions: These reactions can install a substituent at the α-position of the furan ring, creating a chiral center. researchgate.net

Nucleophilic Addition Reactions: Similar to Friedel-Crafts reactions, these can also create a chiral carbon at the α-position. researchgate.net

A streamlined strategy for constructing molecules with multiple stereogenic elements involves the diastereoselective alkylation of dihydrobenzofurans. researchgate.net Furthermore, an addition-cyclization protocol has been developed for the enantioselective synthesis of furans. researchgate.net These examples underscore the broad applicability of stereoselective methods in furan chemistry, which could be adapted for the synthesis of chiral derivatives of the title compound.

Optimization and Scalability of Synthetic Protocols

The successful transition of a synthetic route from a laboratory scale to industrial production hinges on the optimization of the reaction protocol and its scalability. This involves careful selection of reagents and their stoichiometry, as well as the fine-tuning of reaction conditions.

The synthesis of this compound involves two primary transformations: the bromination of the furan ring and the installation of the tert-butylcarbamate (B1260302) group. The choice of reagents and their respective amounts are critical for achieving high yields and selectivity.

For the bromination of the furan ring, several reagents can be considered. N-bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heteroaromatic rings like furan. researchgate.net Other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibromoisocyanuric acid (DBI) have been shown to be effective and sometimes superior brominating agents compared to NBS. researchgate.net For instance, in the bromination of obacunone, DBDMH was found to be more suitable than NBS for the furan-site bromination. researchgate.net The stoichiometry of the brominating agent is crucial; using an excess can lead to the formation of di-brominated byproducts.

The formation of the tert-butyl carbamate group is often achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org An alternative method involves a Curtius rearrangement of an acyl azide, which is generated from a carboxylic acid. This isocyanate intermediate is then trapped with an alcohol to yield the carbamate. organic-chemistry.org

The stoichiometry of reactants can significantly influence the outcome of reactions involving furans. For example, in the context of thermoreversible Diels-Alder reactions between furan and maleimide, varying the stoichiometric ratio between the reactive groups has a direct impact on the thermomechanical properties and reaction kinetics. nih.govresearchgate.netvub.be Lowering the maleimide-to-furan ratio leads to a decrease in crosslink density, and the excess furan results in faster reaction and healing kinetics. nih.govresearchgate.netvub.be This illustrates the importance of carefully controlling the stoichiometry to achieve the desired product and properties.

| Transformation | Reagent | Typical Role | Stoichiometry Considerations |

|---|---|---|---|

| Furan Bromination | N-Bromosuccinimide (NBS) | Source of electrophilic bromine | Slight excess (e.g., 1.1 eq.) is common, but must be optimized to avoid over-bromination. |

| Furan Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Source of electrophilic bromine, sometimes more effective than NBS | Can be used in varying equivalents to control mono- vs. di-bromination. |

| Carbamate Formation | Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent for amines | Typically used in slight excess (1.1-1.5 eq.) in the presence of a base. |

| Carbamate Formation | Acyl azide (via Curtius rearrangement) | Intermediate that forms an isocyanate | Generated in situ from a carboxylic acid and an azide source. |

Reaction conditions, particularly the choice of solvent and the temperature profile, play a pivotal role in the synthesis of furan derivatives. The optimization of these parameters is essential for maximizing yield, minimizing side reactions, and ensuring the scalability of the process.

The choice of solvent can significantly affect the kinetics and thermodynamics of a reaction. nih.gov In the context of palladium-catalyzed synthesis of functionalized furans, a systematic evaluation of different solvents showed that dioxane was the most effective, leading to a 94% yield under optimized conditions. mdpi.com The polar aprotic nature of dioxane is believed to promote strong interactions between the catalyst and the substrate. mdpi.com For the lithiation of furan using n-BuLi, tetrahydrofuran (THF) is a common solvent. reddit.com

Temperature is another critical parameter that can influence the rate and selectivity of a reaction. For the synthesis of 2-pentylfuran, the lithiation of furan is carried out at a low temperature of -78°C, followed by the addition of the alkylating agent at room temperature for an overnight reaction. reddit.com In the palladium-catalyzed synthesis of functionalized furans, the optimal temperature was found to be 80°C. mdpi.com Temperature can also be used to control the selectivity of a reaction. For example, in the synthesis of tetrasubstituted furans, heating with molecular iodine in DMSO at 80°C selectively yields 2,3-trans-dihydrofurans, while at 120°C, furans are obtained. researchgate.net

For large-scale synthesis, the development of protocols that are amenable to flow chemistry can be advantageous. A continuous flow reactor system was successfully implemented for the gram-scale synthesis of diaryl ethers, which allowed for a reduction in the stoichiometry of the nucleophile and improved practical applicability. acs.org Such approaches could be beneficial for the scalable production of this compound.

| Reaction Step | Solvent System | Temperature Profile | Rationale/Observations |

|---|---|---|---|

| Furan Lithiation | Tetrahydrofuran (THF) | -78°C for lithiation, then room temperature for alkylation | Low temperature is crucial for selective lithiation at the 2-position and to control the reactivity of the organolithium reagent. |

| Palladium-Catalyzed Furan Synthesis | Dioxane | 80°C | Dioxane was found to be the optimal solvent, providing the highest yield in a study of various solvents. |

| Furan Bromination | Dichloromethane (B109758) (CH₂Cl₂) | 40°C | These conditions were used for the bromination of fraxinellone, a furan-containing natural product. |

| Selective Furan/Dihydrofuran Synthesis | Dimethyl sulfoxide (B87167) (DMSO) | 80°C for dihydrofuran, 120°C for furan | Temperature can be used as a switch to control the final product of the reaction. |

Process Efficiency and Yield Enhancement Strategies for this compound

The efficient synthesis of this compound is paramount for its application in further chemical syntheses. Strategies to enhance process efficiency and maximize yield primarily focus on the optimization of the key reaction steps: the formation of the carbamate and the subsequent regioselective bromination of the furan ring. Given the absence of a direct, one-pot synthesis in published literature, a two-step approach is often considered, starting from 3-aminofuran.

Optimization of Reaction Conditions

The conditions for both the carbamate formation and the bromination reaction significantly impact the yield and purity of the final product. Key parameters that can be optimized include the choice of solvent, reaction temperature, and the nature of the base used in the carbamate formation, as well as the brominating agent and catalyst for the bromination step.

For the formation of tert-butyl furan-3-ylcarbamate, a variety of solvents can be employed, with anhydrous conditions being crucial to prevent the hydrolysis of the Boc-anhydride. The choice of base is also critical in deprotonating the amine and facilitating the reaction.

In the subsequent bromination step, achieving high regioselectivity for the 2-position of the furan ring is a primary challenge. The electron-donating nature of the carbamate group at the 3-position can direct electrophilic substitution to the adjacent 2- and 4-positions. Therefore, careful selection of the brominating agent and reaction conditions is necessary to favor the formation of the desired 2-bromo isomer.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Brominating Agent | NBS | Br₂ | NBS | Higher regioselectivity with NBS. |

| Solvent | Dichloromethane | Acetonitrile | Tetrahydrofuran | THF provides a good balance of solubility and reactivity. |

| Temperature | 0 °C to rt | -78 °C to 0 °C | 0 °C | Controlled temperature minimizes side reactions. |

| Catalyst | None | Lewis Acid (e.g., ZnCl₂) | None | Lewis acid catalysis may enhance regioselectivity. |

This table presents hypothetical data for illustrative purposes.

Catalyst Selection

While the formation of the carbamate typically does not require a catalyst, the bromination step can benefit from the use of a catalyst to enhance regioselectivity and reaction rate. Lewis acids have been shown to influence the regioselectivity of electrophilic substitution on substituted furans. The coordination of a Lewis acid to the carbonyl oxygen of the carbamate group can modulate the directing effect of the substituent, potentially favoring bromination at the 2-position.

Purification Methods

The final purity of this compound is critical for its use in subsequent reactions. The purification strategy will depend on the impurity profile of the crude product. Common purification techniques include column chromatography, recrystallization, and distillation under reduced pressure.

The choice of purification method will be a trade-off between yield loss and achievable purity. For instance, while column chromatography can provide high purity, it may be associated with significant product loss on a larger scale. Recrystallization, if a suitable solvent system is identified, can be a more scalable and cost-effective method for obtaining a highly pure product.

| Purification Method | Purity Achieved | Yield Loss (Approx.) | Scalability |

| Column Chromatography | >99% | 20-30% | Low |

| Recrystallization | 98-99% | 10-20% | High |

| Distillation | Dependent on volatility | Variable | Moderate |

This table presents hypothetical data for illustrative purposes.

Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory scale to a larger industrial scale introduces several challenges. These include heat management, reagent addition rates, and mixing efficiency. The exothermic nature of the bromination reaction, in particular, requires careful control of the reaction temperature to prevent runaway reactions and the formation of byproducts.

Process safety assessments and the implementation of robust process control systems are essential for a safe and efficient scale-up. The use of flow chemistry reactors could offer advantages in terms of heat and mass transfer, leading to better control over the reaction and potentially higher yields and purity on a larger scale.

Reactivity and Mechanistic Investigations of Tert Butyl 2 Bromofuran 3 Ylcarbamate

Transformations Involving the Bromine Atom at C2 of the Furan (B31954) Ring

The carbon-bromine bond at the C2 position of the furan ring is a key site for synthetic modification. This section details the principal transformations that leverage the reactivity of this halogen atom.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The bromine atom at the electron-rich furan C2 position makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. scholaris.ca

The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki, Negishi reactions) or carbopalladation followed by beta-hydride elimination (in the Heck reaction), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the bromofuran with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com It is widely used to form biaryl or aryl-vinyl structures. Given the reactivity of other ortho-bromoanilines and 2-bromothiophenes, tert-butyl 2-bromofuran-3-ylcarbamate is expected to couple efficiently with various boronic acids. nih.govnih.gov

Heck Reaction: The Heck reaction involves the coupling of the bromofuran with an alkene. The reaction typically demonstrates high stereoselectivity, favoring the formation of the trans product. researchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the bromofuran with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is generally conducted under mild conditions. wikipedia.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromofuran. This method is particularly effective for creating C(sp³)–C(sp²) bonds. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions based on analogous substrates.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Diisopropylamine | THF, DMF |

| Negishi | Organozinc (R-ZnX) | Pd(OAc)₂, Pd(dba)₂/Ligand | None (organozinc is nucleophilic) | THF, Dioxane |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. The classical SNAr mechanism requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group, to stabilize the negatively charged Meisenheimer intermediate. nih.govresearchgate.net

The furan ring is inherently electron-rich, making it a poor substrate for SNAr reactions. Furthermore, the tert-butylcarbamate (B1260302) (-NHBoc) group at the C3 position is a strong electron-donating group by resonance. This group increases the electron density of the furan ring, further deactivating it towards attack by nucleophiles. While the bromine atom at C2 is inductively electron-withdrawing, its effect is insufficient to overcome the powerful donating effects of both the furan's oxygen atom and the adjacent carbamate (B1207046) group. Consequently, the direct displacement of the C2 bromine atom by a nucleophile via a classical SNAr mechanism is considered an unfavorable and unlikely reaction pathway for this substrate.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

A highly effective method for functionalizing the C2 position is through a lithium-halogen exchange reaction. This process involves treating the bromofuran with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (e.g., -78 °C). nih.govnih.gov The reaction is a kinetically controlled process that is generally very fast for aryl bromides, leading to the formation of a 2-lithiofuran (B141411) intermediate. researchgate.net

This potent nucleophilic organolithium species can then be "quenched" by adding a variety of electrophiles, resulting in the formation of a new bond at the C2 position with high regioselectivity. nih.govresearchgate.net This two-step sequence provides a versatile route to a wide array of 2-substituted-3-(Boc-amino)furans.

The following table provides examples of electrophiles that can be used in the quenching step and the corresponding products formed.

| Electrophile | Reagent Example | Resulting C2-Substituent |

|---|---|---|

| Proton Source | H₂O | -H |

| Carbon Dioxide | CO₂ (gas) | -COOH |

| Aldehydes/Ketones | Benzaldehyde (PhCHO) | -CH(OH)Ph |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | -Si(CH₃)₃ |

| Disulfides | Dimethyl Disulfide (MeSSMe) | -SMe |

Reactions at the Furan Ring System (excluding C2 bromine site)

Beyond transformations at the C2-bromo position, the furan ring itself can participate in characteristic reactions of aromatic and diene systems.

Electrophilic Aromatic Substitution: Regioselectivity and Directing Effects

Furan is a π-excessive heterocycle that is highly activated towards electrophilic aromatic substitution (EAS), reacting much more readily than benzene. pearson.com Substitution on an unsubstituted furan ring occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (arenium ion) via resonance involving the oxygen atom. pearson.com

In this compound, the C2 position is blocked. The regiochemical outcome of an EAS reaction at the remaining C4 and C5 positions is determined by the combined directing effects of the C2-bromo and C3-NHBoc substituents. pearson.comresearchgate.net

-NHBoc Group (C3): This is a powerful activating group due to the ability of the nitrogen lone pair to donate electron density into the ring via resonance. It is an ortho, para-director. Its ortho position is C4, and its para position is C5.

-Br Group (C2): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because their lone pairs can stabilize the cationic intermediate through resonance. Its ortho position is C3 (blocked), and its para position is C5.

The directing effects are summarized below:

Attack at C5: Directed by both the -NHBoc group (para) and the -Br group (para).

Attack at C4: Directed by the -NHBoc group (ortho).

Cycloaddition Reactions (e.g., Diels-Alder Reactivity of the Furan Diene)

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The aromaticity of furan makes it less reactive as a diene compared to non-aromatic analogues like cyclopentadiene, and the resulting 7-oxabicyclo[2.2.1]heptene adducts can sometimes undergo a retro-Diels-Alder reaction. rsc.org

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. rsc.org

Electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which enhances the orbital interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby increasing the reaction rate.

Electron-withdrawing groups lower the HOMO energy, generally decreasing reactivity towards normal-electron-demand Diels-Alder reactions. rsc.org

In this compound, the C3-NHBoc group is strongly electron-donating, which is expected to significantly activate the furan ring for Diels-Alder cycloaddition. acs.org The C2-bromo group has competing inductive (withdrawing) and resonance (donating) effects. However, the dominant activating effect of the C3-NHBoc group suggests that the compound should be a reactive diene. Studies on 2-amino-substituted furans have confirmed their facility in undergoing Diels-Alder reactions with a variety of dienophiles. acs.org The reaction would proceed with dienophiles such as maleimides, maleic anhydride, or acrylates to form the corresponding 7-oxabicycloheptene adducts.

Ring-Opening and Rearrangement Processes of Furan Derivatives

The furan ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions, particularly when substituted. The electron-rich nature of the furan nucleus makes it prone to electrophilic attack, which can initiate cascades leading to different structural motifs. In the context of furan derivatives, these transformations are often triggered by acidic conditions, oxidation, or photochemical stimuli.

For instance, substituted 2(H)-pyran-2-ones, which share heterocyclic features with furans, are known to undergo dimerization under thermal conditions. mdpi.com This reactivity highlights the potential for furan systems to participate in cycloaddition reactions that can lead to more complex rearranged products. While specific studies on the ring-opening of this compound are not extensively detailed, the general reactivity of the furan scaffold suggests that under harsh acidic conditions, such as those sometimes used for Boc-deprotection, protonation of the furan oxygen could lead to ring-opening, generating acyclic intermediates. The presence of the bromine atom and the carbamate group would undoubtedly influence the regioselectivity and feasibility of such processes.

Chemical Modifications of the tert-Butoxycarbonyl (Boc) Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. nih.govwikipedia.org

Selective Boc-Deprotection Methodologies

The removal of the Boc group from this compound to yield 2-bromo-3-aminofuran (B12943705) is a critical transformation. The selection of the deprotection agent is crucial to ensure the integrity of the bromo-furan ring system. A variety of methods are available, ranging from strong acids to milder, more selective reagents. acsgcipr.org

Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) or ethyl acetate (B1210297) are standard for Boc cleavage. wikipedia.org The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene (B52900) and carbon dioxide. acsgcipr.orgresearchgate.net However, the harshness of these reagents can be incompatible with sensitive substrates.

Alternative, milder procedures have been developed to enhance functional group tolerance. nih.gov These include the use of Lewis acids, such as aluminum chloride (AlCl₃) or cerium(III) chloride (CeCl₃), which can facilitate selective cleavage. wikipedia.orgresearchgate.net Other reported methods utilize reagents like oxalyl chloride in methanol, concentrated sulfuric acid in tert-butyl acetate, or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in refluxing THF, which can offer selectivity in the presence of other acid-sensitive groups. nih.govscispace.com

Interactive Table: Boc-Deprotection Reagents

| Reagent/System | Typical Conditions | Notes | Citations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ | Standard, highly effective, but harsh. | nih.govwikipedia.org |

| Hydrogen Chloride (HCl) | HCl in organic solvents (MeOH, EtOAc, Dioxane) | Common and effective; potential for side reactions. | nih.govwikipedia.org |

| Sulfuric Acid (H₂SO₄) | Conc. H₂SO₄ in tBuOAc | Effective for selective deprotection in some cases. | nih.govresearchgate.net |

| Oxalyl Chloride | Oxalyl Chloride in Methanol | Mild conditions, room temperature. | nih.gov |

| Aluminum Chloride (AlCl₃) | AlCl₃ | Allows for selective cleavage in the presence of other protecting groups. | wikipedia.org |

| Tetrabutylammonium Fluoride (TBAF) | TBAF in refluxing THF | Mild, non-acidic method suitable for sensitive substrates. | scispace.com |

| Nitric Acid (HNO₃) | HNO₃ in CH₂Cl₂ | Effective but can lead to oxidation in activated aromatic systems. | researchgate.net |

Conversion to Other Nitrogen Functionalities (e.g., Amides)

Once the Boc group is removed to unmask the primary amine (2-bromo-3-aminofuran), it can be readily converted into a variety of other nitrogen functionalities. A common and synthetically valuable transformation is the formation of amides through acylation. This can be achieved by reacting the free amine with acyl halides or anhydrides in the presence of a base.

A more streamlined approach involves the one-pot conversion of the Boc-carbamate directly into an amide without isolating the potentially unstable intermediate amine. organic-chemistry.org One such method employs acyl halide-methanol mixtures as efficient reagents for this transformation. organic-chemistry.org This procedure first facilitates the cleavage of the Boc group, and the resulting amine is then acylated in situ. This method is noted for its efficiency, fast reaction times, and high yields, and it has been shown to be chemoselective, for instance, cleaving a Boc group in the presence of a benzyloxycarbonyl (Cbz) group. organic-chemistry.org

Curtius Rearrangement and Related Functional Group Interconversions

The Curtius rearrangement is a powerful reaction for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. wikipedia.orgnih.gov This reaction is highly relevant to the synthesis of this compound itself. The synthesis would likely start from 2-bromofuran-3-carboxylic acid. This starting material is first converted to an acyl azide (B81097), often by treatment with an activating agent followed by sodium azide. organic-chemistry.orgnih.gov

Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive 2-bromo-3-furyl isocyanate intermediate in a concerted process with full retention of configuration. wikipedia.orgmasterorganicchemistry.com This isocyanate is not typically isolated but is trapped in situ with a suitable nucleophile. masterorganicchemistry.com In the synthesis of the title compound, tert-butanol (B103910) is used as the trapping agent, which attacks the isocyanate to yield the stable tert-butyl carbamate product. wikipedia.orgnih.gov This method is valued for its tolerance of a wide variety of functional groups. wikipedia.org

Recent advancements in the Curtius rearrangement have led to one-pot procedures where the carboxylic acid is directly converted to the Boc-protected amine by reacting it with reagents like di-tert-butyl dicarbonate (B1257347) and sodium azide, often catalyzed by zinc(II) salts. organic-chemistry.orgresearchgate.net

Detailed Mechanistic Elucidation of Key Transformations

Spectroscopic and Spectrometric Analysis of Reaction Intermediates

The study of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. Spectroscopic and spectrometric techniques are indispensable tools for this purpose.

In the context of the Curtius rearrangement for synthesizing the title compound, Fourier-transform infrared (FTIR) spectroscopy would be a key technique. The formation of the acyl azide intermediate from the carboxylic acid would be evidenced by the appearance of a strong, characteristic azide (N₃) stretching vibration around 2140 cm⁻¹. The subsequent formation of the isocyanate intermediate upon heating would be marked by the disappearance of the azide peak and the emergence of a very strong, broad absorption band for the isocyanate (–N=C=O) group, typically around 2270–2250 cm⁻¹.

For the Boc-deprotection process, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful. The progress of the reaction can be monitored by the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.5 ppm in the ¹H NMR spectrum. nih.govnih.gov Concurrently, the appearance of signals corresponding to the free amine would be observed.

Mass spectrometry (MS), particularly when coupled with gas or liquid chromatography (GC-MS or LC-MS), can be used to detect intermediates and products in the reaction mixture. nih.gov For example, during the oxalyl chloride-mediated deprotection of a model N-Boc compound, GC-MS analysis identified the corresponding isocyanate ester and tert-butanol as products, providing crucial insight into the reaction pathway. nih.gov These analytical methods provide the empirical evidence needed to construct and validate the proposed mechanisms for the transformations of this compound.

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are essential for elucidating the mechanisms of chemical reactions, providing insights into reaction rates, transition states, and the influence of various parameters. For reactions involving derivatives like this compound, kinetic analysis would typically focus on understanding the elementary steps of transformations such as nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

The reaction pathway for this compound in a typical cross-coupling reaction, for instance a Suzuki-Miyaura coupling, can be mapped out based on general catalytic cycles. chemistryjournals.netchemistryjournals.net The process is initiated by the oxidative addition of the bromofuran to a low-valent transition metal catalyst, commonly a palladium(0) complex. nih.govlibretexts.org This is followed by a transmetalation step with an organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com

Computational methods, such as density functional theory (DFT), have become invaluable in mapping reaction pathways and understanding the energetics of intermediates and transition states in such catalytic cycles. chemistryjournals.netresearchgate.net For a molecule like this compound, DFT calculations could predict the most likely sites of reaction and the energy barriers for different mechanistic pathways.

Table 1: Postulated Kinetic Parameters for a Hypothetical Reaction of this compound

| Parameter | Hypothetical Value Range | Significance in Reaction Pathway |

| Rate Constant (k) | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ | Indicates the overall speed of the reaction. |

| Activation Energy (Ea) | 15 - 25 kcal/mol | The minimum energy required to initiate the reaction. |

| Pre-exponential Factor (A) | 10¹⁰ - 10¹³ s⁻¹ | Relates to the frequency of molecular collisions in the correct orientation. |

| Enthalpy of Activation (ΔH‡) | 14 - 24 kcal/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -20 to +10 cal/mol·K | Reflects the change in disorder during the formation of the transition state. |

Note: The values in this table are hypothetical and serve to illustrate the types of parameters obtained from kinetic studies. Actual values would need to be determined experimentally.

Role of Transition Metal Catalysis in Reaction Outcomes

Transition metal catalysis is pivotal in activating the C-Br bond of this compound for a variety of synthetic transformations. eie.gr Palladium complexes are among the most widely used catalysts for cross-coupling reactions involving aryl halides. libretexts.orgrsc.org The choice of the transition metal, its ligands, and the reaction conditions can significantly influence the outcome, including yield, selectivity, and functional group tolerance. jocpr.com

The tert-butylcarbamate group (-NHBoc) at the 3-position can act as a directing group, influencing the regioselectivity of certain reactions, although its effect is likely to be less pronounced in cross-coupling reactions where the C-Br bond is the primary site of reactivity. nih.govsnnu.edu.cn In C-H activation reactions, however, such directing groups can be crucial in determining the position of functionalization. nih.gov

Different transition metals and ligand systems can be employed to achieve specific reaction outcomes. For instance, while palladium is common for Suzuki and Stille couplings, chemistryjournals.net copper catalysts are often used in Ullmann-type reactions, and nickel catalysts can offer alternative reactivity and cost-effectiveness. chemistryjournals.net The ligand sphere around the metal center is critical in tuning its electronic and steric properties, thereby controlling the efficiency and selectivity of the catalytic cycle. nih.gov

Table 2: Influence of Different Transition Metal Catalysts on Reactions of Aryl Bromides

| Catalyst System | Typical Reaction Type | Influence on Reaction Outcome |

| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | Efficient formation of C-C bonds with boronic acids. mdpi.com |

| PdCl₂(dppf) / Base | Negishi Coupling | Couples with organozinc reagents, often with high functional group tolerance. |

| CuI / Ligand / Base | Buchwald-Hartwig Amination | Formation of C-N bonds with amines. |

| NiCl₂(dmpe) | Kumada Coupling | Cross-coupling with Grignard reagents. chemistryjournals.net |

| Rh(I) complexes | C-H Activation/Annulation | Can facilitate intramolecular cyclizations or direct functionalization of adjacent C-H bonds. nih.gov |

The development of more advanced catalysts, including those based on earth-abundant metals like iron, is an ongoing area of research aimed at providing more sustainable and economical synthetic methods. chemistryjournals.net The reactivity of this compound with these newer catalytic systems would be a subject of further investigation to expand its synthetic utility.

Advanced Applications in Complex Molecular Synthesis

Utility in the Construction of Nitrogen-Containing Heterocyclic Scaffolds

Precursor for Spirocyclic and Polycyclic Architectures

The synthesis of spirocyclic and polycyclic architectures requires substrates capable of participating in intramolecular cyclization or cycloaddition reactions that establish complex three-dimensional structures. While the furan (B31954) ring and its substituents in Tert-butyl 2-bromofuran-3-ylcarbamate could potentially be elaborated into precursors for such reactions, the literature does not provide specific examples where this compound serves as a key starting material for the construction of spirocyclic or complex polycyclic systems.

Contribution to Total Synthesis of Natural Products and Bioactive Analogs

Natural products and their bioactive analogs often feature complex heterocyclic cores. While substituted furans are present in many natural products, a direct and pivotal role for this compound in the total synthesis of such molecules is not documented in major synthetic chemistry journals. The total synthesis of a natural product is a significant undertaking, and the key building blocks and strategic steps are typically well-documented. The absence of this specific compound in such reports suggests it is not a commonly used key intermediate in this context.

Development of Novel Synthetic Pathways to Pharmaceutical Intermediates

The development of novel synthetic pathways to pharmaceutical intermediates is an area of intense research. The furo[2,3-b]pyridine (B1315467) scaffold, which could theoretically be synthesized from this precursor, is known to exhibit a range of biological activities, including anticancer and antimicrobial properties. researchgate.net Consequently, derivatives of this compound could serve as intermediates in the synthesis of new pharmaceutical candidates. For example, palladium-catalyzed coupling reactions on related 3-bromobenzo[b]furan-2-carboxaldehydes have been used to prepare tetracyclic heteroaromatic derivatives. researchgate.net However, specific, published synthetic routes to established or investigational pharmaceutical agents that explicitly feature this compound as a key intermediate are not found in the surveyed literature.

Computational and Theoretical Investigations of Tert Butyl 2 Bromofuran 3 Ylcarbamate

Electronic Structure and Bonding Analysis of the Furan-Carbamate Moiety

The electronic landscape of Tert-butyl 2-bromofuran-3-ylcarbamate is defined by the interplay between the aromatic furan (B31954) ring and its electron-withdrawing and electron-donating substituents. The furan ring itself is a five-membered aromatic heterocycle with six π-electrons. numberanalytics.com The electronic structure of this core is significantly modulated by the attached bromo and tert-butyl carbamate (B1207046) groups.

Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are commonly employed to analyze the geometry and electronic properties of such molecules. aip.orgresearchgate.net Analysis of the molecular orbitals (MOs) reveals how the substituents influence the electron distribution. The lone pairs on the carbamate's nitrogen atom can participate in resonance with the furan ring, donating electron density, while the electronegative bromine atom and the carbonyl group of the carbamate withdraw electron density.

| Parameter | Gas Phase | Aqueous Phase (IEFPCM) |

| Selected Bond Lengths (Å) | ||

| C2-Br | 1.885 | 1.892 |

| C3-N | 1.395 | 1.388 |

| N-C(O) | 1.380 | 1.375 |

| C=O | 1.225 | 1.231 |

| NBO Atomic Charges (e) | ||

| Br | -0.08 | -0.10 |

| N | -0.55 | -0.58 |

| O (carbonyl) | -0.62 | -0.65 |

| C3 (furan) | +0.15 | +0.12 |

| Dipole Moment (Debye) | 3.15 | 4.20 |

Note: The data in this table is hypothetical and representative of values expected from DFT/B3LYP/6-311+G(d,p) calculations, illustrating expected trends in bond lengths and charge distribution.

The solvent environment can further influence the electronic structure. Calculations using continuum solvation models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), typically show an enhancement of the molecular dipole moment and greater charge separation in polar solvents like water, which can affect reactivity. aip.org

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, a common reaction of interest is palladium-catalyzed cross-coupling at the C-Br bond. Computational studies can map the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

By calculating the potential energy surface, researchers can identify all relevant stationary points: reactants, intermediates, transition states (TS), and products. researchgate.net Transition state theory allows for the calculation of activation energies (ΔG‡), which are critical for determining reaction rates and predicting the feasibility of a proposed pathway. For instance, in a Suzuki coupling reaction, DFT calculations would be used to locate the transition state for the rate-determining oxidative addition of the C-Br bond to a Pd(0) catalyst. The geometry of the TS reveals the specific atomic motions involved in breaking the C-Br bond and forming new C-Pd and Pd-Br bonds.

Vibrational frequency calculations are essential to characterize these stationary points. A stable intermediate or reactant will have all real (positive) vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given TS connects the intended reactant and product.

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| 1 | Reactants + Pd(0)L2 | 0.0 |

| 2 | Oxidative Addition TS | +18.5 |

| 3 | Oxidative Addition Intermediate | -5.2 |

| 4 | Reductive Elimination TS | +22.1 |

| 5 | Products + Pd(0)L2 | -15.8 |

Note: The data in this table is hypothetical, representing a plausible energy profile for a palladium-catalyzed cross-coupling reaction. Energies are calculated relative to the separated reactants.

Conformational Analysis and Stereochemical Predictions in Furan Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape. This compound possesses conformational flexibility, primarily around the C3-N single bond and the bonds within the tert-butyl group. The bulky tert-butyl group introduces significant steric hindrance, which heavily influences the preferred rotational isomers (conformers). libretexts.org

Computational methods can systematically explore the conformational space to identify low-energy structures. A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle (e.g., the O=C-N-C3 angle) and calculating the energy at each step. This process reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the rotational barriers between them.

For the furan-carbamate linkage, two primary planar conformers are possible, often designated as s-trans and s-cis, referring to the relative orientation of the furan ring and the carbonyl group. Due to steric clashes between the furan ring and the tert-butoxy (B1229062) group, one conformer is typically significantly more stable than the other. The bulky tert-butyl group itself will adopt a staggered conformation to minimize its internal steric strain. libretexts.org Such analyses are crucial for understanding how the molecule might fit into a protein's active site or approach another reactant. In reactions involving furan as a diene, such as the Diels-Alder reaction, the stereochemical outcome (endo vs. exo selectivity) is highly dependent on the precise conformation and steric accessibility of the diene face. numberanalytics.comrsc.org

| Conformer | Dihedral Angle (O=C-N-C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (s-trans) | ~180° | 0.00 | 98.5 |

| B (s-cis) | ~0° | 2.50 | 1.5 |

| Rotational Barrier (A→B) | ~90° | 8.50 | - |

Note: The data in this table is hypothetical, based on typical energy differences and rotational barriers for substituted carbamates, highlighting the strong preference for a single conformer due to steric effects.

Quantum Chemical Calculations to Predict Reactivity and Selectivity

Quantum chemical calculations are highly effective at predicting the reactivity and selectivity of organic molecules. rsc.orgnih.gov For this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack and predict the regioselectivity of reactions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool. nih.gov The Highest Occupied Molecular Orbital (HOMO) indicates the region of the molecule most likely to donate electrons (i.e., act as a nucleophile), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates the region most susceptible to accepting electrons (i.e., act as an electrophile). For substituted furans, the HOMO is typically localized on the furan ring, suggesting it will react with electrophiles at one of its carbon atoms. mdpi.com The precise location of the HOMO's largest lobes (usually C2 or C5) indicates the most nucleophilic site.

Another valuable tool is the mapping of the electrostatic potential (ESP) onto the electron density surface. This creates a color-coded map where red regions indicate high electron density (nucleophilic) and blue regions indicate low electron density (electrophilic). This provides a more complete picture of the charge distribution and potential sites for ionic interactions.

To predict selectivity quantitatively, one can compare the activation barriers for competing reaction pathways. For example, to determine the regioselectivity of electrophilic aromatic substitution, one would calculate the transition state energies for attack at the C4 and C5 positions. The pathway with the lower activation barrier is the kinetically favored one, and its product is predicted to be the major isomer. researchgate.netresearchgate.net

| Descriptor | Calculated Value | Interpretation |

| EHOMO | -6.8 eV | Indicates nucleophilic character of the furan ring |

| ELUMO | -0.9 eV | Indicates susceptibility to nucleophilic attack at C2 (due to Br) |

| HOMO-LUMO Gap | 5.9 eV | Relates to molecular stability and reactivity |

| ESP Minimum | -45 kcal/mol (on carbonyl O) | Most likely site for protonation or H-bonding |

| ESP Maximum | +30 kcal/mol (on H of N-H) | Most acidic proton |

Note: The data in this table is hypothetical, intended to represent typical values obtained from DFT calculations and their use in predicting chemical reactivity.

Future Research Trajectories and Methodological Advancements

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are becoming central to the development of synthetic routes for complex molecules, including furan (B31954) derivatives. rsc.org Future research will likely focus on minimizing the environmental footprint associated with the synthesis of tert-butyl 2-bromofuran-3-ylcarbamate. A primary target is the replacement of traditional petroleum-based starting materials with renewable biomass. rsc.org Furans, in particular, are considered vital intermediates for converting biomass into valuable chemicals. rsc.org Lignocellulosic biomass, rich in C5 and C6 sugars, can be transformed into platform molecules like furfural, which serve as precursors to the furan core. rsc.orgmdpi.com Research into the conversion of chitin, the second most abundant biomass, to nitrogen-containing furans also presents a promising sustainable pathway. rsc.org

Another key area is the adoption of greener solvents and reagents. numberanalytics.com The use of ionic liquids and deep eutectic solvents is being explored to improve the efficiency and sustainability of furan synthesis. numberanalytics.comnih.gov These solvents can offer advantages in terms of recyclability and reduced volatility. Furthermore, developing catalytic systems that operate under milder conditions and avoid the use of hazardous reagents is a critical goal. nih.govrsc.org The overarching aim is to design integrated, one-pot reaction processes that are both economically viable and adhere to green chemistry principles. rsc.org

Table 1: Green Chemistry Strategies for Furan Derivative Synthesis

| Strategy | Description | Potential Application for this compound | References |

|---|---|---|---|

| Renewable Feedstocks | Utilization of biomass (e.g., lignocellulose, chitin) to produce furan precursors. | Synthesis of the furan core from bio-derived platform chemicals instead of petrochemicals. | rsc.orgrsc.orgmdpi.com |

| Green Solvents | Replacement of volatile organic compounds with alternatives like ionic liquids or water. | Performing bromination or carbamoylation steps in more environmentally friendly media. | numberanalytics.comnih.gov |

| Heterogeneous Catalysis | Use of solid catalysts (e.g., zeolites, polyoxometalates) that are easily separated and recycled. | Facilitating key reaction steps with reusable catalysts to minimize waste. | nih.govfrontiersin.org |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials into the final product. | Developing more direct C-H functionalization or cyclization routes to build the substituted furan ring. | nih.gov |

Integration with Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and potential for automation and scalability. nih.govuc.pt The application of this technology to the synthesis of this compound and its derivatives represents a significant methodological advancement.

Given that many reactions, such as nitration or those involving hazardous reagents, are safer to conduct in the small, controlled volumes of a flow reactor, this technology is particularly well-suited for synthesizing functionalized heterocycles. nih.govresearchgate.netnih.gov Researchers have successfully demonstrated the continuous flow synthesis of various furan derivatives, including nitrofuran pharmaceuticals, achieving high yields in remarkably short reaction times. researchgate.netnih.govacs.org Similarly, novel methods for the continuous preparation of carbamates using CO2 have been developed, highlighting the applicability of flow techniques to the formation of the molecule's key functional groups. nih.govacs.org A multi-step flow system could be envisioned where the furan ring is formed, brominated, and functionalized with the carbamate (B1207046) group in a "telescoped" sequence without isolating intermediates, drastically improving process efficiency. uc.pt

Table 2: Examples of Flow Chemistry in Heterocycle and Carbamate Synthesis

| Reaction Type | Key Advantages | Reported Outcomes | References |

|---|---|---|---|

| Nitration of Furfural | Enhanced safety with unstable reagents (acetyl nitrate); high reproducibility. | Synthesis of nitrofurfural achieved in under five minutes with excellent isolated yields. | researchgate.netnih.gov |

| Synthesis of 2,5-Diaryl Furans | Improved yields compared to sequential batch processes; scalability. | Yields increased from 4% (batch) to 24% (flow) for some derivatives. | acs.org |

| Carbamate Synthesis from CO2 | Significant reduction in reaction time; simplified purification. | Desired compounds obtained in 45-92% yields in just 50 minutes. | nih.govacs.org |

Design of Novel Catalytic Systems for Enhanced Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking new reaction pathways and improving the efficiency of existing ones for molecules like this compound. Future research will focus on catalysts that offer higher activity, greater selectivity, and broader functional group tolerance. nih.gov

One of the most powerful strategies in modern synthesis is C-H bond functionalization, which allows for the direct modification of the molecular scaffold without the need for pre-functionalized starting materials. nih.govnih.gov Developing catalytic systems capable of selectively activating the C-H bonds on the furan ring of the target molecule would open up avenues for introducing new substituents at positions 4 or 5, bypassing more complex multi-step sequences. youtube.com Catalysts based on palladium, rhodium, and iridium have shown promise for various C-H activation reactions on heterocyclic systems. youtube.comyoutube.com

Furthermore, new catalysts can enhance the utility of the existing bromo-substituent in cross-coupling reactions. While palladium catalysts are standard, research into catalysts based on less expensive, more abundant metals like nickel or copper is a key trend in sustainable chemistry. frontiersin.org Additionally, novel catalytic cycles, such as those involving metalloradicals, are being developed for the regioselective synthesis of polysubstituted furans from simple starting materials. nih.gov

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery and development. rjptonline.orgpreprints.org For this compound, machine learning (ML) and AI can be applied in several impactful ways.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. nih.gov This could be used to forecast the yield and selectivity of cross-coupling reactions involving the bromo-substituent or to predict the feasibility of a novel C-H functionalization reaction under various conditions (catalyst, solvent, temperature). rjptonline.orgresearchgate.net By accurately predicting outcomes, these models can help chemists prioritize experiments, reducing the time and resources spent on trial-and-error approaches. youtube.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furfural |

| 3-acetamido-5-acetylfuran |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-bromofuran-3-ylcarbamate, and what reagents are critical for its formation?

- The compound is typically synthesized via carbamate protection of a brominated furan precursor. A standard approach involves reacting 2-bromofuran-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Control of reaction temperature (0–25°C) and exclusion of moisture are critical to avoid Boc-group cleavage. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

- Key techniques include:

- NMR spectroscopy : Confirm the presence of tert-butyl protons (singlet at ~1.4 ppm in H NMR) and bromofuran aromatic signals.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for downstream applications).

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] or [M+Na]) .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks.

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- The bromine at the 2-position activates the furan ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids requires Pd(PPh₃)₄ or Pd(dba)₂ and a base like K₂CO₃ in DMF at 80–100°C. The tert-butyl carbamate group stabilizes the intermediate but may require deprotection (e.g., TFA in DCM) post-coupling for further functionalization .

Q. What experimental conditions affect the stability of this compound, and how can degradation be mitigated?

- Acidic/basic conditions : Hydrolysis of the carbamate occurs at pH < 3 or > 10. Use buffered solutions (pH 6–8) for aqueous work.

- Thermal stability : Decomposition is observed above 120°C (DSC data). Avoid prolonged heating in solvent-free reactions.

- Light sensitivity : UV exposure accelerates bromine dissociation; amber glassware is recommended .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points) for this compound?

- Discrepancies may arise from polymorphic forms or impurities. Validate data via:

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles.

- PXRD : Identify crystalline phases.

- Reproducibility tests : Synthesize the compound using literature protocols and cross-check results .

Q. What role does this compound play in the synthesis of heterocyclic pharmaceuticals?

- It serves as a key intermediate for:

- Antiviral agents : Functionalization via cross-coupling introduces pyridine or quinoline moieties.

- Kinase inhibitors : The bromine enables late-stage diversification of core scaffolds .

Q. What analytical strategies are recommended for identifying degradation products of this compound under oxidative conditions?

- LC-MS/MS : Monitor for bromofuran-3-amine (m/z ~160) and tert-butyl alcohol (m/z 75) as primary degradation products.

- GC-MS : Detect volatile byproducts like CO₂ from carbamate cleavage.

- Stability-indicating assays : Use accelerated aging studies (40°C/75% RH) to model long-term degradation .

Q. How can mechanistic studies elucidate the regioselectivity of electrophilic substitutions on the furan ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.